3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring, a furan moiety, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. The starting materials often include 3,4-dichlorobenzoyl chloride, 5-amino-1,3,4-thiadiazole-2-thiol, and furan-2-carbaldehyde. The synthetic strategy includes:
Formation of the Thiadiazole Ring: The 5-amino-1,3,4-thiadiazole-2-thiol is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the Furan Moiety: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine.
Coupling Reactions: The thiadiazole and furan moieties are coupled with the 3,4-dichlorobenzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted benzamides and thiadiazole derivatives.
Scientific Research Applications
3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of critical cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 3,4-Dichloro-5-hydroxy-2(5H)-furanone
Uniqueness
3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and thiadiazole moieties allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3,4-dichloro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S2/c17-11-4-3-9(6-12(11)18)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-10-2-1-5-25-10/h1-6H,7-8H2,(H,19,23)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZOXAAHOLLQME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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